Vancomycin

Description

Antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to ristocetin that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear. As of January 29 2018, CutisPharma's Firvanq is the only FDA approved vancomycin oral liquid treatment option available for the the treatment of Clostridium difficile associated diarrhea and enterocolitis caused by Staphylococcus aureus, including methicillin-resistant strains [LP1196]. Such an oral liquid formulation is expected to make Clostridium difficile associated diarrhea therapy more accessible in comparison to previously available specialty compounding products [LP1196].

Vancomycin is a Glycopeptide Antibacterial.

Vancomycin has been reported in Trichoderma virens, Ascochyta medicaginicola, and other organisms with data available.

Vancomycin is a branched tricyclic glycosylated peptide with bactericidal activity against most organisms and bacteriostatic effect on enterococci. At a site different from that of penicillins and cephalosporins, vancomycin binds tightly to the D-alanyl-D-alanine portion of cell wall precursors, thereby interfering with bacterial cell wall synthesis. This leads to activation of bacterial autolysins that destroy the cell wall by lysis. Vancomycin may also alter the permeability of bacterial cytoplasmic membranes and may selectively inhibit RNA synthesis.

Glycopeptide Antibiotic is one of a class of antibiotics originally isolated from plant and soil bacteria with structures containing either a glycosylated cyclic or polycyclic nonribosomal peptide. These antibiotics inhibit the cell wall structure of susceptible organisms (principally Gram-positive cocci) by inhibiting peptidoglycan synthesis. First-generation glycopeptide antibiotics include vancomycin, teicoplanin, and ramoplanin; second-generation semi-synthetic glycopeptide antibiotics include oritavancin, dalbavancin, and telavancin.

VANCOMYCIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and has 11 approved and 45 investigational indications. This drug has a black box warning from the FDA.

Vancomycin is only found in individuals that have used or taken this drug. It is an antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to ristocetin that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear. [PubChem]The bactericidal action of vancomycin results primarily from inhibition of cell-wall biosynthesis. Specifically, vancomycin prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix; which forms the major structural component of Gram-positive cell walls. The large hydrophilic molecule is able to form hydrogen bond interactions with the terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides. Normally this is a five-point interaction. This binding of vancomycin to the D-Ala-D-Ala prevents the incorporation of the NAM/NAG-peptide subunits into the peptidoglycan matrix. In addition, vancomycin alters bacterial-cell-membrane permeability and RNA synthesis. There is no cross-resistance between vancomycin and other antibiotics. Vancomycin is not active in vitro against gram-negative bacilli, mycobacteria, or fungi.

Antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to RISTOCETIN that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear.

See also: Vancomycin Hydrochloride (active moiety of).

Properties

IUPAC Name |

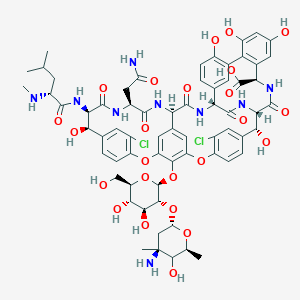

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H75Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPYJXKWCTUITO-LYRMYLQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H75Cl2N9O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1404-93-9 (hydrochloride), 64685-75-2 (sulfate) |

Source

|

| Record name | Vancomycin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0042664 |

Source

|

| Record name | Vancomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1449.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan to brown solid; [HSDB], Solid |

Source

|

| Record name | Vancomycin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19075 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vancomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

White solid; solubility in water: greater than 100 mg/mL; moderately soluble in methanol; insoluble in higher alcohols, acetone, ether; UV max absorption (water): 282 nm (e = 40, 1%, 1 cm) /Vancomycin hydrochloride/, 2.25e-01 g/L |

Source

|

| Record name | Vancomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vancomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1404-90-6 |

Source

|

| Record name | Vancomycin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vancomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00512 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vancomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vancomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vancomycin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q205EH1VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vancomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vancomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Vancomycin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms underpinning the antibacterial activity of vancomycin against gram-positive bacteria. It details the core interactions, summarizes key efficacy data, outlines relevant experimental methodologies, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Vancomycin, a glycopeptide antibiotic, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of gram-positive bacteria, which possess a thick peptidoglycan layer. The primary target of vancomycin is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, known as Lipid II.[1][2][3][4]

The mechanism can be dissected into the following key stages:

-

Binding to Lipid II: Vancomycin forms a stable complex with the D-Ala-D-Ala moiety of Lipid II through a series of five hydrogen bonds.[3][5] This binding occurs on the outer surface of the cytoplasmic membrane.

-

Inhibition of Transglycosylation: The vancomycin-Lipid II complex sterically hinders the transglycosylase enzymes.[3] These enzymes are responsible for polymerizing the glycan chains by incorporating new N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) units into the growing peptidoglycan chain.[3]

-

Inhibition of Transpeptidation: Although the primary inhibition is at the transglycosylation step, the sequestration of Lipid II also prevents it from being utilized by transpeptidases. These enzymes are responsible for the cross-linking of the peptide side chains, a crucial step for the mechanical strength of the cell wall.[4][6]

-

Cell Lysis: The disruption of peptidoglycan synthesis leads to the formation of a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell. This ultimately results in cell lysis and bacterial death.[1][2]

Gram-negative bacteria are intrinsically resistant to vancomycin due to their outer membrane, which is impermeable to the large vancomycin molecule, preventing it from reaching its peptidoglycan target in the periplasmic space.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The in vitro efficacy of vancomycin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes representative vancomycin MIC ranges and MIC50/MIC90 values for several clinically significant gram-positive bacteria.

| Bacterial Species | Vancomycin MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | CLSI Susceptibility Breakpoint (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 0.5 - 2 | 1 | 1 | ≤ 2 |

| Staphylococcus aureus (Methicillin-resistant) | 0.5 - 2 | 1 | 2 | ≤ 2 |

| Staphylococcus epidermidis | 0.5 - 4 | 1 | 2 | ≤ 4 |

| Enterococcus faecalis (Vancomycin-susceptible) | 1 - 4 | 1 | 2 | ≤ 4 |

| Enterococcus faecium (Vancomycin-susceptible) | 1 - 4 | 2 | 4 | ≤ 4 |

| Streptococcus pneumoniae | ≤ 0.015 - 1 | 0.5 | 0.5 | ≤ 1 |

| Streptococcus pyogenes (Group A Strep) | ≤ 0.015 - 1 | 0.5 | 1 | ≤ 1 |

| Streptococcus agalactiae (Group B Strep) | ≤ 0.015 - 1 | 0.5 | 1 | ≤ 1 |

Note: MIC values can vary based on testing methodology and geographic location. The CLSI (Clinical and Laboratory Standards Institute) breakpoints are subject to periodic review and updates.[7][8][9][10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is considered the gold standard for determining the MIC of an antimicrobial agent. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Vancomycin hydrochloride powder

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Vancomycin Stock Solution: Prepare a stock solution of vancomycin in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.

-

Serial Dilutions:

-

Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the vancomycin stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

-

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.

-

Inoculation: Add 10 µL of the standardized inoculum to each well (except the sterility control), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 104 CFU/mL.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of vancomycin that completely inhibits visible growth of the organism as detected by the unaided eye.

In Vitro Peptidoglycan Synthesis Assay

This assay directly measures the effect of vancomycin on the enzymatic steps of peptidoglycan synthesis. It typically utilizes radiolabeled precursors to track their incorporation into the growing peptidoglycan polymer.

Materials:

-

Membrane preparations from a susceptible gram-positive bacterium (e.g., Staphylococcus aureus) containing the necessary enzymes (transglycosylases, transpeptidases).

-

Radiolabeled peptidoglycan precursor, typically UDP-N-acetylmuramic acid-[14C]pentapeptide or Lipid II synthesized with a radiolabel.

-

Vancomycin solutions at various concentrations.

-

Reaction buffer (e.g., Tris-HCl with MgCl2).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Filter paper and filtration apparatus.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the bacterial membrane preparation, reaction buffer, and the radiolabeled peptidoglycan precursor.

-

Vancomycin Addition: Add vancomycin solutions at a range of concentrations to different reaction tubes. Include a control tube with no vancomycin.

-

Incubation: Incubate the reaction mixtures at a temperature optimal for the bacterial enzymes (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching agent, such as 8% sodium dodecyl sulfate (SDS).

-

Separation of Polymerized Peptidoglycan: The newly synthesized, radiolabeled peptidoglycan is insoluble. Separate it from the soluble, unincorporated precursors by vacuum filtration through a filter paper.

-

Washing: Wash the filter paper with a suitable buffer to remove any remaining unincorporated radiolabeled precursors.

-

Quantification: Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity on the filter paper is directly proportional to the amount of peptidoglycan synthesized. Compare the radioactivity in the vancomycin-treated samples to the control to determine the inhibitory effect of vancomycin on peptidoglycan synthesis.

Mechanisms of Resistance

The primary mechanism of acquired vancomycin resistance in gram-positive bacteria involves the alteration of the D-Ala-D-Ala target.[11][12] This is typically mediated by the acquisition of a van gene cluster. The most common resistance phenotypes are:

-

VanA-type resistance: Characterized by high-level resistance to both vancomycin and teicoplanin. The vanA operon encodes enzymes that lead to the synthesis of peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac). The substitution of the terminal D-alanine with D-lactate results in the loss of a critical hydrogen bond required for high-affinity vancomycin binding, reducing its efficacy by approximately 1000-fold.[5]

-

VanB-type resistance: Confers moderate to high-level resistance to vancomycin but susceptibility to teicoplanin. The vanB operon also directs the synthesis of D-Ala-D-Lac terminated precursors.

-

VanC-type resistance: Intrinsic, low-level resistance found in some Enterococcus species. The vanC operon results in the synthesis of peptidoglycan precursors ending in D-alanyl-D-serine (D-Ala-D-Ser). This alteration also reduces the binding affinity of vancomycin.

This guide provides a foundational understanding of the mechanism of action of vancomycin. For further detailed information on specific experimental conditions and data analysis, consulting the primary literature is recommended.

References

- 1. MIC EUCAST [mic.eucast.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. graphviz.org [graphviz.org]

- 6. youtube.com [youtube.com]

- 7. scispace.com [scispace.com]

- 8. med.stanford.edu [med.stanford.edu]

- 9. EUCAST: Clinical Breakpoint Tables [eucast.org]

- 10. Breakpoint Implementation Toolkit (BIT) | Resources | CLSI [clsi.org]

- 11. researchgate.net [researchgate.net]

- 12. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

Vancomycin Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of vancomycin's structure-activity relationship (SAR). Vancomycin is a crucial glycopeptide antibiotic used for treating severe Gram-positive bacterial infections. However, the emergence of resistant strains necessitates continuous efforts to develop new and more potent derivatives. This document provides a comprehensive overview of the key structural modifications of vancomycin that influence its antibacterial activity, detailed experimental protocols for the synthesis and evaluation of its analogs, and a summary of quantitative data to facilitate comparative analysis.

Vancomycin's Mechanism of Action and Resistance

Vancomycin exerts its bactericidal effect by inhibiting the biosynthesis of the bacterial cell wall.[1][2][3] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[4] This binding sterically hinders the transglycosylation and transpeptidation steps, which are essential for the elongation and cross-linking of the peptidoglycan chains that form the bacterial cell wall.[3] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1]

The primary mechanism of resistance, particularly in vancomycin-resistant enterococci (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA), involves a modification of the drug's target.[3][5] Resistance genes, such as those in the vanA operon, encode enzymes that replace the terminal D-Ala of the peptidoglycan precursor with D-lactate (D-Lac).[6][7] This substitution from D-Ala-D-Ala to D-Ala-D-Lac reduces the binding affinity of vancomycin for its target by approximately 1,000-fold, rendering the antibiotic ineffective.[8][9]

Core Structure and Key Modification Sites

The complex structure of vancomycin, a tricyclic heptapeptide aglycone glycosylated with a disaccharide (vancosamine and glucose), offers several sites for chemical modification to enhance its antimicrobial properties. Strategic alterations at these sites can improve potency against resistant strains, broaden the spectrum of activity, and enhance pharmacokinetic profiles.[10]

Figure 1: Key structural components and modification sites of the vancomycin molecule.

Structure-Activity Relationship (SAR) Studies

Extensive research has focused on modifying vancomycin to overcome resistance and improve its therapeutic index. These modifications can be broadly categorized into four main areas: the C-terminus, the N-terminus, the sugar moieties, and the aglycone core.

C-Terminus Modifications

The carboxylate group at the C-terminus of the heptapeptide is a primary site for modification.[11] Amide coupling reactions are commonly employed to introduce various functionalities.

-

Introduction of Hydrophobic and Cationic Groups: The addition of lipophilic side chains can enhance the anchoring of the molecule to the bacterial cell membrane, increasing its local concentration and potency.[12] Furthermore, the incorporation of positively charged groups, such as quaternary ammonium salts or guanidinium moieties, can lead to a dual mechanism of action.[11][13] These modified analogs not only inhibit cell wall synthesis but also disrupt the bacterial membrane integrity, showing significant activity against VRE.[11][13]

N-Terminus Modifications

The N-terminal N-methyl-D-leucine residue also presents opportunities for modification.

-

Alkylation and Acylation: Reductive amination or acylation of the secondary amine at the N-terminus can introduce various substituents. N-alkyl derivatives have shown a substantial advantage over the parent antibiotic in some cases.[14] Combining modifications at both the N- and C-termini, such as the introduction of trimethylammonium salts at both ends, has been shown to synergistically increase activity against VRE by 30- to 60-fold.[15]

Sugar Moiety Modifications

The vancosamine and glucose sugars are critical for the overall structure and activity of vancomycin.

-

Lipophilic Substituents: Attaching hydrophobic groups, such as the 4-chlorobiphenylmethyl (CBP) moiety, to the vancosamine sugar can inhibit the transglycosylase enzyme, an action independent of D-Ala-D-Ala binding.[11] This modification has been instrumental in the development of second-generation lipoglycopeptides like oritavancin, which exhibit potent activity against vancomycin-resistant strains.[16]

Aglycone Core Modifications

Modifications to the heptapeptide backbone, particularly within the D-Ala-D-Ala binding pocket, represent a more challenging but highly effective strategy to combat resistance.

-

Amide-to-Amidine/Thioamide Conversion: Replacing the carbonyl oxygen of the fourth amino acid residue with a protonated amidino group can restore binding affinity to the D-Ala-D-Lac terminus found in resistant bacteria.[10] This single-atom substitution can increase activity against VanA-type VRE by up to 600-fold.[8]

Quantitative Data: In Vitro Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of vancomycin and its key derivatives against various bacterial strains. MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: MIC Values of C-Terminus Modified Vancomycin Analogs

| Compound | Modification | Bacterial Strain | MIC (µg/mL) | Fold Improvement vs. Vancomycin |

| Vancomycin | - | VanA VRE | 256 - >1024 | - |

| 5 | C-terminus guanidinium (G3 linker) | VanA VRE | 4 - 16 | 8 - 64 |

| C1-vancomycin (3) | C-terminus trimethylammonium | VanA VRE | 16 - 64 | 4 - 16 |

| G3-CBP-vancomycin (15) | C-terminus guanidinium + CBP | VanA VRE | 0.06 - 0.15 | >1000 |

Data sourced from Boger et al. (2020)[13]

Table 2: MIC Values of Aglycone Modified Vancomycin Analogs

| Compound | Modification | Bacterial Strain | MIC (µg/mL) | Fold Improvement vs. Vancomycin Aglycon |

| Vancomycin Aglycon | - | VanA VRE | >250 | - |

| [Ψ[C(═NH)NH]Tpg4]vancomycin aglycon | Residue 4 Amidine | VanA VRE | 0.31 | >800 |

Data sourced from Crowley et al. (2011)[8]

Table 3: Comparative MIC Values of Clinically Approved Glycopeptides

| Antibiotic | Bacterial Species | MIC Range (µg/mL) |

| Vancomycin | S. aureus (MRSA) | 0.5 - 2 |

| Enterococcus faecalis (VRE, VanB) | 16 - 512 | |

| Enterococcus faecium (VRE, VanA) | ≥64 | |

| Dalbavancin | S. aureus (MRSA) | ≤0.125 |

| Enterococcus spp. (VanB) | Active | |

| Enterococcus spp. (VanA) | Inactive | |

| Oritavancin | S. aureus (MRSA) | Potent Activity |

| Enterococcus spp. (VRE, VanA & VanB) | Active |

Data compiled from multiple sources[5][16][17]

Experimental Protocols

General Workflow for Synthesis and Evaluation of Vancomycin Analogs

The development of novel vancomycin analogs follows a systematic workflow, from chemical synthesis and purification to biological evaluation.

Figure 2: Generalized experimental workflow for the development of vancomycin analogs.

Synthesis of C-Terminus Guanidine Modified Vancomycin (General Protocol)

This protocol describes a general procedure for the amide coupling of a guanidinium-containing amine to the C-terminus of vancomycin.

-

Materials: Vancomycin hydrochloride, desired guanidinium-containing amine, a coupling agent (e.g., PyBOP - benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), a base (e.g., HOBt - hydroxybenzotriazole), and a solvent (e.g., DMSO - dimethyl sulfoxide).

-

Procedure: a. Dissolve vancomycin hydrochloride in DMSO. b. Add the coupling agent (PyBOP) and the base (HOBt) to the solution and stir. c. Add the desired guanidinium-containing amine to the reaction mixture. d. Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours), monitoring progress by HPLC. e. Upon completion, quench the reaction. f. Purify the crude product using reverse-phase preparative HPLC. g. Lyophilize the pure fractions to obtain the final product as a powder.

-

Characterization: Confirm the structure and purity of the final compound using mass spectrometry and NMR spectroscopy.

Broth Microdilution Method for MIC Determination (CLSI Guidelines)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

-

Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (CAMHB), bacterial inoculum, and the antibiotic solution.

-

Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the vancomycin analog in a suitable solvent. b. Perform serial two-fold dilutions of the antibiotic in CAMHB directly in the 96-well plates to achieve a range of concentrations.

-

Preparation of Bacterial Inoculum: a. Culture the bacterial strain overnight on an appropriate agar medium. b. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: a. Inoculate each well of the microtiter plate (containing the antibiotic dilutions and a growth control well without antibiotic) with the prepared bacterial suspension. b. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Signaling Pathways: Mechanism of Action and Resistance

The interaction of vancomycin with the bacterial cell wall synthesis machinery and the subsequent development of resistance involve intricate molecular pathways.

Figure 3: Simplified signaling pathway of vancomycin's mechanism of action and the VanA-type resistance mechanism.

Conclusion

The structure-activity relationship of vancomycin is a complex and evolving field. Understanding the interplay between specific structural modifications and antibacterial potency is paramount for the development of next-generation glycopeptide antibiotics. The strategies outlined in this guide, including C- and N-terminus modifications, alterations to the sugar moieties, and re-engineering of the aglycone core, have all proven to be fruitful avenues for overcoming vancomycin resistance. The continued application of these principles, guided by robust experimental evaluation, will be crucial in the ongoing battle against multidrug-resistant Gram-positive pathogens.

References

- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. mdpi.com [mdpi.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. Next Generation Total Synthesis of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Initial studies on the development of a solid phase synthesis of vancomycin and analogues | Semantic Scholar [semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. EVALUATION OF METHODS IN DETECTING VANCOMYCIN MIC AMONG MRSA ISOLATES AND THE CHANGES IN ACCURACY RELATED TO DIFFERENT MIC VALUES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 13. CA2210987C - Chromatographic purification of vancomycin hydrochloride by the use of preparative hplc - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. academic.oup.com [academic.oup.com]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. CA2210987C - Chromatographic purification of vancomycin hydrochloride by the use of preparative hplc - Google Patents [patents.google.com]

Vancomycin: A Comprehensive Technical Guide to its Chemical Synthesis and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its intricate molecular architecture and unique mechanism of action, which involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors to inhibit bacterial cell wall synthesis, have made it a subject of extensive research.[3][4][5] However, the emergence of vancomycin-resistant enterococci (VRE) and, more alarmingly, vancomycin-resistant S. aureus (VRSA) has necessitated the development of new synthetic strategies and novel derivatives to combat this growing threat.[4] This technical guide provides an in-depth exploration of the chemical synthesis of vancomycin and the development of its key derivatives, offering detailed experimental protocols, comparative efficacy data, and visualizations of relevant biological pathways.

I. The Challenge of Total Synthesis

The total synthesis of vancomycin is a landmark achievement in organic chemistry, owing to its complex, rigid tricyclic heptapeptide core, multiple stereocenters, and challenging glycosidic linkages.[6][7] Several research groups have successfully conquered this challenge, with the syntheses by K.C. Nicolaou, Dale L. Boger, and David A. Evans being particularly noteworthy.[6][8][9] These syntheses have not only been academic triumphs but have also paved the way for the creation of novel analogs with modified properties.[1]

A recent breakthrough by Boger and colleagues has significantly streamlined the process, achieving the total synthesis of the vancomycin aglycon in a 17-step longest linear sequence.[1] This "next-generation" approach offers a more efficient route for producing vancomycin and its analogs on a larger scale.[1]

Key Strategies in Vancomycin Total Synthesis:

-

Nicolaou's Approach: Utilized a stepwise construction of the macrocycles, employing strategies like Suzuki cross-coupling and Mitsunobu reactions.[6]

-

Evans's Approach: Featured an oxidative biaryl coupling to form a key macrocycle.[6]

-

Boger's Approach: Relied on empirically defined substrate control for the kinetic atropodiastereoselectivity of the three crucial macrocyclization reactions.[7] A key step in their first-generation synthesis involved an SNAr reaction for a 16-membered macrocycle formation.[6] Their more recent synthesis employs a ligand-controlled atroposelective one-pot Miyaura borylation–Suzuki coupling sequence.[10]

II. Semi-Synthetic Derivatives: Enhancing the Arsenal

To address the challenge of antibiotic resistance and improve upon the pharmacokinetic and pharmacodynamic properties of vancomycin, several semi-synthetic derivatives have been developed and have reached clinical use. These "second-generation" glycopeptides are typically created by modifying the natural vancomycin scaffold.

Telavancin

Telavancin is a lipoglycopeptide derivative of vancomycin characterized by the addition of a hydrophobic decylaminoethyl side chain and a hydrophilic phosphonomethyl aminomethyl group.[11] This dual modification enhances its antibacterial activity and improves its pharmacokinetic profile.[11] Telavancin exhibits a dual mechanism of action: it inhibits bacterial cell wall synthesis by binding to D-Ala-D-Ala, and it disrupts the bacterial cell membrane.[11]

Dalbavancin

Dalbavancin is another lipoglycopeptide derived from a naturally occurring glycopeptide complex, A-40926.[12] It features a long, lipophilic side chain that allows for dimerization and anchoring in the bacterial cell membrane, which enhances its interaction with peptidoglycan precursors.[12] A key advantage of dalbavancin is its exceptionally long plasma half-life, allowing for once-weekly dosing.[12]

Oritavancin

Oritavancin is a semi-synthetic derivative of chloroeremomycin, a related glycopeptide.[13] Its structure includes a 4'-(chlorobiphenyl)methyl group on the disaccharide, which contributes to its potent bactericidal activity.[13] Oritavancin possesses a multifaceted mechanism of action, including inhibition of transglycosylation and transpeptidation steps of cell wall synthesis, as well as disruption of the bacterial membrane.[14]

III. Quantitative Efficacy of Vancomycin and its Derivatives

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of vancomycin and its key derivatives against various clinically relevant bacterial strains. MIC values are presented in µg/mL.

Table 1: MIC Values against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Compound | MRSA Strain 1 | MRSA Strain 2 | MRSA Strain 3 |

| Vancomycin | 1.0 - 2.0[15] | 1.0 - 2.0[16] | 0.5 - 2.0[15] |

| Telavancin | 0.12 - 0.5 | 0.25 | 0.5 |

| Dalbavancin | 0.06 - 0.12 | 0.06 | 0.12 |

| Oritavancin | 0.03 - 0.12 | 0.06 | 0.12 |

Table 2: MIC Values against Vancomycin-Resistant Enterococci (VRE)

| Compound | E. faecalis (VanA) | E. faecium (VanA) | E. faecalis (VanB) |

| Vancomycin | >256 | >256 | 64 - >1024 |

| Telavancin | 0.5 - 2.0 | 0.25 - 1.0 | 0.5 - 2.0 |

| Dalbavancin | 0.12 - 0.5 | 0.06 - 0.25 | 0.12 - 0.5 |

| Oritavancin | 0.03 - 0.12 | 0.015 - 0.06 | 0.03 - 0.12 |

IV. Experimental Protocols

Total Synthesis of Vancomycin Aglycon (Boger's Next-Generation Approach - Selected Key Steps)

a) Atroposelective Miyaura Borylation–Suzuki Coupling: This one-pot sequence is crucial for establishing the axially chiral biaryl unit. While the full, detailed protocol is extensive, a representative procedure involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a specific ligand to control the stereoselectivity.[1]

b) Macrolactamization of the AB Ring System: This step is described as being "essentially instantaneous and scalable."[10] A general procedure would involve the activation of a carboxylic acid on a linear peptide precursor, followed by intramolecular cyclization under high dilution conditions to favor the formation of the macrocycle.

c) Intramolecular SNAr Cyclizations for CD and DE Ring Closures: These reactions are performed at room temperature and benefit from the preorganization provided by the already-formed AB ring system.[1] A typical protocol involves treating a precursor containing a nucleophilic phenol and an activated aromatic ring with a base to induce cyclization.

d) Final Deprotection: A simplified 3-step, one-pot sequence is used for the final conversion to the vancomycin aglycon. This involves desilylation (e.g., with Bu4NF/HOAc), nitrile hydration and Boc/tert-butyl ester deprotection (e.g., with neat TFA), and global O-demethylation (e.g., with AlBr3/EtSH).[1]

Semi-Synthesis of Telavancin

A general synthetic route to telavancin from vancomycin involves several key transformations:

-

Reductive Amination: Vancomycin hydrochloride is reacted with N-(9-fluorenyl-9-methoxycarbonyl) decylaminoethyl acetaldehyde in a reductive amination reaction to introduce the lipophilic side chain.[17]

-

Fmoc Deprotection: The Fmoc protecting group is removed from the newly introduced side chain.[17]

-

Mannich Reaction: A Mannich reaction is performed to introduce the hydrophilic phosphonomethyl aminomethyl group onto the resorcinol ring of the vancomycin core.[17][18]

Semi-Synthesis of Dalbavancin

Dalbavancin is synthesized from the natural glycopeptide complex A-40926 through a three-step process:[12]

-

Esterification: The N-acylaminoglucuronic acid function is selectively esterified.

-

Amidation: The peptide-carboxy group is amidated.

-

Saponification: The sugar methyl ester is saponified.

Semi-Synthesis of Oritavancin

Oritavancin is prepared by the reductive alkylation of chloroeremomycin with 4'-chloro-4-biphenylcarboxaldehyde.[13] A detailed protocol involves:

-

Reaction: Chloroeremomycin is reacted with 4'-fluorobiphenyl-4-carbaldehyde in a mixture of DMF and methanol.[14]

-

Reduction: The resulting imine is reduced, for example, with sodium cyanoborohydride.[14]

-

Purification: The final product is purified using chromatographic techniques such as preparative HPLC.[19]

V. Signaling Pathways and Mechanisms of Action

Vancomycin's Mechanism of Action

Vancomycin exerts its bactericidal effect by targeting the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting the transglycosylation and transpeptidation steps in bacterial cell wall biosynthesis. This leads to a weakened cell wall and eventual cell lysis.[3][20]

Diagram of Vancomycin's Mechanism of Action.

The VanA Resistance Pathway

The most common mechanism of high-level vancomycin resistance is mediated by the vanA gene cluster. This system alters the bacterial cell wall precursor by replacing the terminal D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac), to which vancomycin has a significantly lower binding affinity.[4][21] This change is orchestrated by a series of enzymes encoded by the van genes.[21]

Diagram of the VanA Resistance Pathway.

VI. Conclusion

The journey from understanding the complex structure of vancomycin to achieving its total synthesis and developing potent semi-synthetic derivatives represents a remarkable story of scientific innovation. As antibiotic resistance continues to be a major global health threat, the strategies and methodologies outlined in this guide will be invaluable for researchers and drug development professionals working to create the next generation of life-saving antibiotics. The continued exploration of vancomycin's chemical space, guided by a deep understanding of its synthesis and mechanisms of action and resistance, holds the key to staying ahead in the ongoing battle against infectious diseases.

References

- 1. Next Generation Total Synthesis of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vancomycin - Wikipedia [en.wikipedia.org]

- 4. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 6. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sorensen.princeton.edu [sorensen.princeton.edu]

- 8. Total Syntheses of Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Total Syntheses of Vancomycin and Eremomycin Aglycons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dalbavancin for the treatment of acute bacterial skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Oritavancin exhibits dual mode of action to inhibit cell-wall biosynthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 16. medscape.com [medscape.com]

- 17. researchgate.net [researchgate.net]

- 18. CN108948156B - Preparation method of telavancin - Google Patents [patents.google.com]

- 19. CA2210987C - Chromatographic purification of vancomycin hydrochloride by the use of preparative hplc - Google Patents [patents.google.com]

- 20. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin [pdb101.rcsb.org]

- 21. researchgate.net [researchgate.net]

Vancomycin's Molecular Embrace: An In-depth Technical Guide to its Binding Site on Peptidoglycan Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the binding interaction between the glycopeptide antibiotic vancomycin and its target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. Understanding this critical molecular interaction is fundamental to comprehending vancomycin's mechanism of action, the basis of resistance, and the development of next-generation antibiotics.

The Core Interaction: A Network of Hydrogen Bonds

Vancomycin's bactericidal activity stems from its ability to bind with high affinity to the C-terminal D-Ala-D-Ala moiety of peptidoglycan precursors.[1][2][3] This binding event physically obstructs the transglycosylation and transpeptidation steps in bacterial cell wall synthesis, leading to a weakened cell wall and eventual cell lysis.[1][3][4]

The binding is characterized by the formation of a precise network of five hydrogen bonds between the vancomycin aglycone and the D-Ala-D-Ala dipeptide.[5][6] This interaction occurs within a rigid, pre-organized binding pocket on the vancomycin molecule.[7] The N-methyl-leucine residue of vancomycin is crucial for this dipeptide binding.[5]

Quantitative Binding Affinity

The affinity of vancomycin for its target has been quantified by various biophysical methods. The dissociation constant (Kd) is a key metric, with lower values indicating a stronger binding affinity.

| Ligand | Method | Dissociation Constant (Kd) | Binding Constant (Kb/Ka) | Reference |

| UDP-N-acetylmuramyl-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala | Affinity Capillary Electrophoresis | 62.5 µM | 1.6 x 104 M-1 | [8] |

| Tris(vancomycin carboxamide) with a trivalent D-Ala-D-Ala derived ligand | Not Specified | ~4 x 10-17 M | Not Specified | [9] |

| N-acetyl-D-Ala-D-Ala to Vancomycin-PEG derivatives | Affinity Capillary Electrophoresis | Not Directly Stated | 1.8 x 103 M-1 | [10] |

| Nα,Nε-diacetyl-Lys-D-Ala-D-Ala to Vancomycin-PEG derivatives | Affinity Capillary Electrophoresis | Not Directly Stated | 47.7 x 103 M-1 | [10] |

| Vancomycin aglycon with D-Ala-D-Ala ligand | Not Specified | Not Directly Stated | High Affinity | [11] |

| Vancomycin aglycon with D-Ala-D-Lac ligand | Not Specified | Not Directly Stated | ~600-fold lower than D-Ala-D-Ala | [11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used to characterize the vancomycin-peptidoglycan precursor interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular binding, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[12][13]

Protocol:

-

Sample Preparation:

-

Prepare the vancomycin solution and the peptidoglycan precursor (or a synthetic analogue like N-acetyl-D-Ala-D-Ala) in identical, degassed buffer to minimize heats of dilution.[13] A common buffer is sodium acetate at pH 4.7.[12]

-

Accurately determine the concentrations of both the macromolecule (in the cell) and the ligand (in the syringe). Typical starting concentrations are in the range of 10-50 µM for the cell and 100-500 µM for the syringe.[13][14]

-

Ensure samples are free of aggregates by centrifugation or filtration.[13]

-

-

ITC Experiment:

-

Load the vancomycin solution into the sample cell of the calorimeter and the peptidoglycan precursor into the injection syringe.

-

Perform an initial control titration by injecting the ligand into the buffer to determine the heat of dilution.

-

Set the experimental parameters, including the injection volume, spacing between injections, and temperature. A typical experiment consists of a series of small injections (e.g., 2-10 µL) of the ligand into the sample cell.[14]

-

-

Data Analysis:

-

Integrate the raw data peaks to obtain the heat change for each injection.

-

Subtract the heat of dilution from the heat of binding.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.[12][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the vancomycin-ligand complex in solution, including the identification of specific hydrogen bonds and the overall conformation.[5][6]

Protocol:

-

Sample Preparation:

-

Dissolve vancomycin and the peptidoglycan precursor analogue (e.g., muramyl pentapeptide ending in D-Ala) in a suitable solvent, typically a mixture of H2O and D2O (e.g., 9:1) to observe exchangeable amide protons.[5][15]

-

Prepare a series of samples with varying molar ratios of vancomycin to the ligand (e.g., 1:0.5, 1:1) to monitor chemical shift changes upon binding.[5][15]

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) 1H NMR spectra to observe changes in chemical shifts of protons involved in binding.[5][15]

-

Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) to assign proton and carbon signals and to identify through-space interactions (NOEs) between vancomycin and the ligand, which are indicative of proximity and define the 3D structure of the complex.[6][16]

-

-

Data Analysis:

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the vancomycin-ligand complex in the solid state, revealing precise atomic coordinates and bond distances.[7][17]

Protocol:

-

Crystallization:

-

Prepare a highly pure and concentrated solution of the vancomycin-ligand complex (e.g., vancomycin with N-acetyl-D-Ala-D-Ala).[18]

-

Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) using techniques like sitting-drop or hanging-drop vapor diffusion. For example, crystals of a vancomycin-N-acetyl-D-Ala-D-Ala complex were grown using imidazole maleic buffer at pH 7.6.[18]

-

Optimize the conditions that yield well-diffracting single crystals.

-

-

X-ray Diffraction Data Collection:

-

Mount a suitable crystal and expose it to a high-intensity X-ray beam, often from a synchrotron source, at cryogenic temperatures to minimize radiation damage.[17]

-

Collect a complete set of diffraction data as the crystal is rotated in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using methods like molecular replacement or ab initio techniques.[17]

-

Build and refine the atomic model of the vancomycin-ligand complex against the experimental data to obtain the final high-resolution structure.[17]

-

Affinity Capillary Electrophoresis (ACE)

ACE is a powerful technique for studying binding interactions by measuring the change in electrophoretic mobility of a molecule upon binding to its ligand.[8][19]

Protocol:

-

Sample and Buffer Preparation:

-

Prepare a run buffer containing a known concentration of the ligand (e.g., vancomycin).[8]

-

Prepare a sample mixture containing the analyte (peptidoglycan precursor) and a neutral marker to correct for electroosmotic flow.

-

-

ACE Analysis:

-

Inject a small plug of the sample mixture into a capillary filled with the run buffer.

-

Apply a high voltage across the capillary to induce electrophoretic separation.

-

Detect the migration times of the analyte and the neutral marker.

-

-

Data Analysis:

-

Calculate the electrophoretic mobility of the analyte at different ligand concentrations.

-

Plot the change in mobility as a function of the ligand concentration.

-

Fit the data to a binding isotherm to determine the binding constant. A Scatchard plot can also be used to determine the dissociation constant.[8]

-

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the mechanism of action of vancomycin and the molecular basis of vancomycin resistance.

Caption: Vancomycin's mechanism of action.

Caption: Vancomycin resistance mechanism (VanA-type).

References

- 1. Vancomycin - Wikipedia [en.wikipedia.org]

- 2. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medicoverhospitals.in [medicoverhospitals.in]

- 4. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 5. NMR and MD Analysis of the Bonding Interaction of Vancomycin with Muramyl Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR and MD Analysis of the Bonding Interaction of Vancomycin with Muramyl Pentapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Binding studies of vancomycin to the cytoplasmic peptidoglycan precursors by affinity capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Binding Constants of Polyethylene Glycol Vancomycin Derivatives to Peptide Ligands Using Affinity Capillary Electrophoresis [authors.library.caltech.edu]

- 11. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Spectral Data Analysis and Identification of Vancomycin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal structure of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Crystallization and preliminary X-ray crystallographic analysis of a vancomycin-N-acetyl-D-Ala-D-Ala complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

The Evolution of Vancomycin Resistance: A Molecular Arms Race

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in the treatment of severe infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[1][2] Its unique mechanism of action, which involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting cell wall synthesis, was once thought to be insusceptible to the development of resistance.[3][4] However, the emergence and global dissemination of vancomycin-resistant bacteria, most notably vancomycin-resistant enterococci (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA), have posed a significant threat to public health and presented formidable challenges in clinical practice.[5][6]

This guide provides a comprehensive overview of the molecular evolution of vancomycin resistance genes, detailing the genetic determinants, biochemical mechanisms, and regulatory pathways that confer resistance. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate interplay between antibiotic pressure and bacterial adaptation.

The Biochemical Basis of Vancomycin Resistance

The primary mechanism of acquired vancomycin resistance involves a fundamental alteration of the antibiotic's target.[3][4] Resistance is achieved through the production of modified peptidoglycan precursors where the terminal D-Ala-D-Ala dipeptide is replaced by either D-Ala-D-Lactate (D-Ala-D-Lac) or D-Ala-D-Serine (D-Ala-D-Ser).[3][7] This substitution, particularly the replacement of an amide bond with an ester bond in the case of D-Ala-D-Lac, results in a 1,000-fold reduction in the binding affinity of vancomycin, rendering the antibiotic ineffective.[3] This intricate cellular remodeling is orchestrated by a set of genes organized into operons, with the vanA and vanB operons being the most clinically significant.

Key Genetic Determinants of Vancomycin Resistance: The van Operons

The genetic basis of vancomycin resistance lies within mobile genetic elements, primarily transposons, which carry the van gene clusters.[8] These operons encode the necessary enzymes for the synthesis of the alternative peptidoglycan precursors and for the elimination of the susceptible native precursors.

The VanA Operon: High-Level, Inducible Resistance

The vanA operon confers high-level, inducible resistance to both vancomycin and teicoplanin.[9] It is typically located on the transposon Tn1546 and is composed of several key genes:[10]

-

vanR and vanS : These genes encode a two-component regulatory system. VanS is a membrane-bound sensor kinase that detects the presence of vancomycin, and VanR is a response regulator that, upon phosphorylation by VanS, activates the transcription of the resistance genes.[7][11]

-

vanH : This gene encodes a D-lactate dehydrogenase, which reduces pyruvate to D-lactate.[7][12]

-

vanA : This gene encodes a ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.[7][12]

-

vanX : This gene encodes a D,D-dipeptidase that hydrolyzes the normal D-Ala-D-Ala dipeptide, preventing its incorporation into the cell wall precursors.[13]

-

vanY : This gene encodes a D,D-carboxypeptidase that cleaves the terminal D-Ala from any remaining pentapeptide precursors that have incorporated D-Ala-D-Ala.[10]

-

vanZ : The function of VanZ is less critical for high-level resistance but may contribute to teicoplanin resistance.[10]

The VanB Operon: Variable-Level, Inducible Resistance

The vanB operon confers inducible resistance to vancomycin but, in many cases, not to the related glycopeptide teicoplanin.[9][14] The level of vancomycin resistance can be variable. The genetic organization is similar to the vanA operon, containing homologous genes (vanR_B, vanS_B, vanH_B, vanB, vanX_B, vanY_B).[14] A key difference lies in the sensor kinase, VanS_B, which is typically activated by vancomycin but not teicoplanin.[14]

Other van Operons

Several other van operons have been identified, each with distinct characteristics:

-

vanC : This operon is intrinsic to certain motile Enterococcus species like E. gallinarum and E. casseliflavus. It confers low-level, constitutive resistance to vancomycin by producing D-Ala-D-Ser precursors.[15]

-

vanD : This operon results in moderate to high-level constitutive resistance to both vancomycin and teicoplanin.[16] A notable feature of vanD-type resistance is that the host's native D-Ala-D-Ala ligase is often inactivated, making the bacteria dependent on the vanD ligase for cell wall synthesis.[17]

-

vanG : This operon confers low-level, inducible resistance to vancomycin.[16][18] It also directs the synthesis of D-Ala-D-Ser-containing peptidoglycan precursors.[18]

Quantitative Data on Vancomycin Resistance

The level of resistance conferred by different van operons is typically quantified by determining the Minimum Inhibitory Concentration (MIC) of vancomycin. The prevalence of these genes varies geographically and among different bacterial species.

| Vancomycin Resistance Phenotype/Genotype | Organism(s) | Vancomycin MIC (µg/mL) | Teicoplanin Susceptibility | Reference(s) |

| VanA | Enterococcus spp., S. aureus | High-level (≥16) | Resistant | [1][19] |

| VanB | Enterococcus spp. | Variable (4 to >1024) | Susceptible | [9][14] |

| VanC | E. gallinarum, E. casseliflavus | Low-level (8-32) | Susceptible | [15] |

| VanD | E. faecium | Moderate (64-128) | Resistant | [9][16] |

| VanG | E. faecalis | Low-level (16) | Susceptible | [16] |

| VISA (Vancomycin-Intermediate S. aureus) | S. aureus | Intermediate (4-8) | Susceptible | [1][2] |

Signaling Pathways and Regulatory Mechanisms

The expression of acquired vancomycin resistance is tightly regulated, primarily through two-component signal transduction systems (TCS). The VanS/VanR system is the archetypal example.

VanA and VanB Signaling Pathway

In the presence of vancomycin, the membrane-bound sensor kinase VanS undergoes autophosphorylation.[7] The phosphate group is then transferred to the cytoplasmic response regulator VanR.[7] Phosphorylated VanR acts as a transcriptional activator, binding to promoter regions and inducing the expression of the vanHAX and vanYZ resistance genes.[11] In the absence of vancomycin, VanS acts as a phosphatase, removing the phosphate group from VanR and thereby downregulating the expression of resistance genes.[7]

VanA/VanB Signaling Pathway

Experimental Protocols for Characterization of Vancomycin Resistance

A combination of phenotypic and genotypic methods is employed to detect and characterize vancomycin resistance.

Antimicrobial Susceptibility Testing (AST)

Method: Broth microdilution or disk diffusion according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol (Broth Microdilution):

-

Prepare serial two-fold dilutions of vancomycin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Incubate the plate at 35°C for 16-20 hours.

-

The MIC is the lowest concentration of vancomycin that completely inhibits visible bacterial growth.

-

Interpret results based on CLSI breakpoints.

PCR for Detection of van Genes

Method: Polymerase Chain Reaction (PCR) using specific primers for vanA, vanB, etc.

Protocol (Conventional PCR):

-

DNA Extraction: Extract genomic DNA from a pure bacterial culture using a commercial kit or standard enzymatic lysis methods.

-

PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target van gene.

-

Add the extracted DNA template to the master mix.

-

Perform thermal cycling:

-

Initial denaturation (e.g., 95°C for 5 minutes).

-

30-35 cycles of:

-

Denaturation (e.g., 95°C for 30 seconds).

-

Annealing (e.g., 55-60°C for 30 seconds, primer-dependent).

-

Extension (e.g., 72°C for 1 minute).

-

-

Final extension (e.g., 72°C for 5 minutes).

-

-

-

Gel Electrophoresis:

-

Run the PCR products on an agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the van gene.

-

Experimental Workflow for Identification of Vancomycin Resistance

Workflow for Vancomycin Resistance Identification

Horizontal Gene Transfer and the Evolution of Resistance

The rapid dissemination of vancomycin resistance is largely attributable to horizontal gene transfer (HGT).[8] The van operons are often located on mobile genetic elements such as plasmids and transposons, which can be transferred between bacteria, even across species and genera.[5][8] The transfer of the vanA gene cluster from vancomycin-resistant Enterococcus faecalis to MRSA, resulting in the emergence of VRSA, is a prime example of the clinical implications of HGT.[5]

The evolutionary trajectory of vancomycin resistance genes is a complex interplay of selective pressure from antibiotic use and the remarkable adaptability of bacteria. Phylogenetic analyses suggest that the ancestral van gene clusters may have originated in soil bacteria.[20]

Logical Relationship of Vancomycin Resistance Evolution

References

- 1. Vancomycin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vancomycin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Regulation of Resistance in Vancomycin-Resistant Enterococci: The VanRS Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evolutionary conservation of motifs within vanA and vanB of vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Mechanisms of gram-positive vancomycin resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The VanS-VanR two-component regulatory system controls synthesis of depsipeptide peptidoglycan precursors in Enterococcus faecium BM4147 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: biosynthesis of a depsipeptide peptidoglycan precursor by vancomycin resistance proteins VanH and VanA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. PDB-101: Global Health: Antimicrobial Resistance: undefined: The van Operons [pdb101-east.rcsb.org]

- 17. Regulation of Expression of the vanD Glycopeptide Resistance Gene Cluster from Enterococcus faecium BM4339 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The vanG glycopeptide resistance operon from Enterococcus faecalis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

Vancomycin's In Vitro Efficacy: A Technical Guide to its Spectrum of Activity Against Clinical Isolates

For Immediate Release

This technical guide provides a comprehensive overview of the in vitro spectrum of activity of vancomycin against a range of clinically significant bacterial isolates. Designed for researchers, scientists, and drug development professionals, this document details quantitative susceptibility data, standardized experimental protocols for its determination, and visual representations of key biological pathways and experimental workflows.

Introduction

Vancomycin is a glycopeptide antibiotic that has been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria for several decades.[1][2] Its bactericidal action primarily involves the inhibition of cell-wall biosynthesis.[1][2] Specifically, vancomycin binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall integrity.[3][4] This mechanism of action makes it particularly effective against bacteria with a thick peptidoglycan layer and an outer membrane that does not impede its access to this target.[3] Consequently, vancomycin is inactive against most Gram-negative bacteria, mycobacteria, and fungi.

This guide summarizes the in vitro activity of vancomycin against key Gram-positive pathogens, including Staphylococcus aureus, Enterococcus species, Streptococcus species, and Clostridioides difficile. The data presented is crucial for understanding its spectrum of activity and the evolving landscape of antimicrobial resistance.

Quantitative Summary of Vancomycin Activity

The in vitro activity of vancomycin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The MIC₅₀ and MIC₉₀ values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are critical metrics for assessing the overall efficacy of an antibiotic against a population of clinical isolates. The following table summarizes the vancomycin MIC₅₀ and MIC₉₀ values for a range of Gram-positive clinical isolates as reported in various surveillance studies.

| Bacterial Species | Number of Isolates | Geographic Region | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (all) | 17,284 | North America | - | 1 | 1 | [5] |

| Staphylococcus aureus (MRSA) | 75 | Brazil | 0.25 - 2 | 1 | 1 | [6] |

| Enterococcus faecalis (all) | 754 | Brazil | - | ≤1 | 4 | [7] |

| Enterococcus faecalis (VSE) | 1,950 | Europe/Israel | - | - | - | [8] |

| Enterococcus faecium (all) | - | - | - | - | - | |

| Enterococcus faecium (VRE) | 7,615 | Global | - | - | - | [9] |

| Streptococcus pneumoniae | 65,993 | Global | - | - | - | [10][11] |

| Streptococcus pyogenes | 40 | Senegal | - | - | - | [12] |

| Clostridioides difficile | - | - | - | - | - |

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of vancomycin's in vitro activity is performed using standardized methods to ensure reproducibility and comparability of data across laboratories. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for antimicrobial susceptibility testing. The broth microdilution method is considered the gold standard.[6]

Broth Microdilution Method (CLSI M07-A11)

The CLSI M07-A11 document outlines the reference method for broth dilution susceptibility testing of aerobic bacteria.[13][14][15][16][17]

1. Media Preparation:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for non-fastidious bacteria like Staphylococcus and Enterococcus.

-

For fastidious organisms such as Streptococcus pneumoniae, the medium is supplemented with 2-5% lysed horse blood.

2. Inoculum Preparation:

-

A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

3. Test Procedure:

-

A serial two-fold dilution of vancomycin is prepared in the microtiter plate wells.

-

Each well is inoculated with the standardized bacterial suspension.

-

A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.

4. Incubation:

-

The microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria.

-

For Streptococcus pneumoniae, incubation is performed in an atmosphere of 5% CO₂ for 20-24 hours.

5. Interpretation of Results: